molecular formula C19H19N3O3 B11187018 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol CAS No. 900262-61-5

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol

Cat. No.: B11187018
CAS No.: 900262-61-5
M. Wt: 337.4 g/mol
InChI Key: FUTFMSWVOLJOQB-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, methoxy, and phenyl groups

Preparation Methods

The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and halogenating agents for substitution reactions .

    Oxidation: The compound can be oxidized using hydrogen peroxide or other oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Sodium borohydride is commonly used to reduce the compound, leading to the formation of amine derivatives.

    Substitution: Halogenating agents such as bromine or chlorine can be used to introduce halogen atoms into the compound, resulting in halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol can be compared with other similar compounds, such as:

    2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol: This compound has a similar structure but with a chlorine atom instead of a methoxy group.

    2-[2-Amino-5-(4-methoxyanilino)methyl]phenol: This compound has a similar core structure but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

900262-61-5

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol

InChI

InChI=1S/C19H19N3O3/c1-11-17(12-4-6-13(24-2)7-5-12)18(22-19(20)21-11)15-9-8-14(25-3)10-16(15)23/h4-10,23H,1-3H3,(H2,20,21,22)

InChI Key

FUTFMSWVOLJOQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)OC

solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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